2-(2-Hydroxyethoxy)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGHBUAHUMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89319-19-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89319-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60170859 | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17976-70-4 | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxyethoxy Acetaldehyde and Its Analogues
Molecular and Structural Data
The fundamental structural and identifying information for 2-(2-Hydroxyethoxy)acetaldehyde is summarized in the table below.
| Property | Value |
| Chemical Formula | C4H8O3 nih.govuq.edu.au |
| Molecular Weight | 104.10 g/mol nih.gov |
| IUPAC Name | This compound nih.govuq.edu.au |
| CAS Number | 17976-70-4 nih.gov |
| Canonical SMILES | C(COCC=O)O nih.gov |
| InChI Key | DSGGHBUAHUMMHN-UHFFFAOYSA-N nih.govuq.edu.au |
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various reaction media.
| Property | Value |
| Physical State | Not explicitly stated in search results, but likely a liquid at room temperature based on related compounds. |
| Boiling Point | Data not available in search results. |
| Melting Point | Data not available in search results. |
| Solubility | Miscible with water and most common organic solvents. celanese.com |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for this compound were not found, typical spectroscopic features can be predicted based on its functional groups.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (CHO), the methylene (B1212753) protons adjacent to the ether oxygen and the carbonyl group (O-CH2-CHO), the methylene protons of the hydroxyethoxy group (HO-CH2-CH2-O), and the hydroxyl proton (OH).
¹³C NMR Spectroscopy : The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the aldehyde, the two carbons of the ether linkage, and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1720-1740 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.
Mass Spectrometry : Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (104.10 g/mol ) and fragmentation patterns characteristic of aldehydes and ethers.
Synthesis and Manufacturing Processes
The synthesis of this compound can be approached through various methods, ranging from laboratory-scale preparations to potential industrial-scale manufacturing processes.
Laboratory-Scale Synthesis
In a laboratory setting, this compound can be synthesized through several routes. One common approach involves the selective oxidation of the primary alcohol in diethylene glycol. Another method could be the hydrolysis of a protected form of the aldehyde, such as an acetal (B89532). The choice of synthetic route often depends on the availability of starting materials, desired purity, and the scale of the reaction.
Industrial-Scale Production
For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. A likely industrial route would involve the catalytic oxidation of diethylene glycol, using a selective and robust catalyst to minimize over-oxidation to the corresponding carboxylic acid. The reaction conditions, including temperature, pressure, and catalyst loading, would be optimized to maximize the yield and purity of this compound.
Key Starting Materials and Reagents
The primary starting material for the synthesis of this compound is diethylene glycol. Other key reagents include oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation reagents for laboratory-scale synthesis, or specific catalysts for industrial processes.
Chemical Reactivity and Transformation
The chemical behavior of this compound is dictated by the interplay of its aldehyde and hydroxyl functional groups.
Reactivity of the Aldehyde Functional Group
The aldehyde group is highly electrophilic and readily undergoes nucleophilic addition reactions. numberanalytics.com It can be oxidized to a carboxylic acid or reduced to a primary alcohol. It also participates in various condensation reactions, such as the aldol (B89426) condensation and Wittig reaction, to form new carbon-carbon bonds. numberanalytics.com
Reactivity of the Hydroxyl Functional Group
The hydroxyl group is nucleophilic and can undergo esterification, etherification, and oxidation reactions. It can also be converted to a better leaving group to facilitate substitution reactions. The presence of the hydroxyl group allows for intramolecular reactions, leading to the formation of cyclic structures.
Key Chemical Transformations
Cyclization Reactions : The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic compounds, such as substituted dioxanes.
Oxidation and Reduction : The aldehyde can be selectively oxidized to 2-(2-hydroxyethoxy)acetic acid or reduced to diethylene glycol. Similarly, the hydroxyl group can be oxidized to an aldehyde, leading to the formation of a dialdehyde (B1249045) if the initial aldehyde is protected.
Condensation Reactions : The aldehyde functionality can participate in condensation reactions with various nucleophiles to build more complex molecular frameworks. numberanalytics.com
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable tool in the synthesis of a variety of organic molecules.
Precursor for Heterocyclic Compounds
The ability of this compound to undergo intramolecular cyclization makes it a key starting material for the synthesis of various oxygen-containing heterocyclic compounds. These heterocycles are important scaffolds in medicinal chemistry and materials science.
Synthesis of Crown Ethers
Crown ethers are cyclic polyethers that can selectively bind metal cations. This compound can serve as a building block in the synthesis of functionalized crown ethers, where the aldehyde group can be used to attach the crown ether to other molecules or surfaces.
Building Block for Polymers and Specialty Chemicals
The bifunctionality of this compound allows it to be used as a monomer in polymerization reactions, leading to the formation of functionalized polyesters or polyacetals. It can also be used as a precursor for the synthesis of specialty chemicals with applications in areas such as fragrances, flavors, and coatings. numberanalytics.com
Environmental and Regulatory Aspects
The environmental impact and regulatory status of a chemical are critical considerations for its safe and responsible use.
Biodegradability and Environmental Fate
Regulatory Information
Specific regulatory information for this compound is not detailed in the search results. However, chemicals that are structurally related to acetaldehyde (B116499) may be subject to regulations concerning their handling, storage, and disposal. nj.govcornell.edueuropa.eu For instance, acetaldehyde itself is classified as a hazardous substance and a potential carcinogen. nj.goveuropa.eu It is important to consult relevant regulatory bodies for specific guidelines on this compound.
Chemical Reactivity and Derivatization Strategies of 2 2 Hydroxyethoxy Acetaldehyde
Reactions at the Aldehyde Moiety of 2-(2-Hydroxyethoxy)acetaldehyde
The aldehyde functional group is the primary site of reactivity in this compound, undergoing a variety of transformations typical of aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. unizin.org
A key example is the formation of hemiacetals and acetals. In the presence of an alcohol, this compound can reversibly form a hemiacetal. pressbooks.publibretexts.org This reaction is catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. pressbooks.pubucalgary.ca With an excess of alcohol and removal of water, the reaction can proceed further to form an acetal (B89532). libretexts.orgucalgary.ca The use of diols, such as ethylene (B1197577) glycol or 1,3-propanediol, can lead to the formation of cyclic acetals. ucalgary.ca
The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. unizin.org
| Reactant | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Alcohol (e.g., Methanol) | Acid catalyst (e.g., HCl) | Hemiacetal/Acetal | pressbooks.publibretexts.org |
| Diol (e.g., Ethylene Glycol) | Acid catalyst, removal of water | Cyclic Acetal | ucalgary.ca |
| Grignard Reagents (e.g., RMgX) | Ethereal solvent | Secondary Alcohol | wikipedia.org |
| Organolithium Compounds (e.g., RLi) | Ethereal solvent | Secondary Alcohol | wikipedia.org |
| Hydrogen Cyanide (HCN) | - | Cyanohydrin | masterorganicchemistry.com |
Condensation Reactions (e.g., Aldol (B89426) Condensations, Hydrazone Formation)
Aldol condensation is a characteristic reaction of aldehydes possessing an α-hydrogen. libretexts.orgquora.com In the presence of a base, this compound can act as both a nucleophile (as its enolate) and an electrophile, leading to the formation of a β-hydroxy aldehyde, also known as an aldol. pearson.comyoutube.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. libretexts.org Cross-aldol condensations with other aldehydes or ketones are also possible, potentially leading to a mixture of products. libretexts.org For instance, the Claisen-Schmidt reaction involves the condensation of an aldehyde with an aryl aldehyde. libretexts.org
Furthermore, the aldehyde group readily undergoes condensation reactions with amine derivatives. For example, it can react with hydrazines to form hydrazones. A specific application involves the derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone, which can be used for quantification. nih.gov
Oxidation and Reduction Pathways
The aldehyde group of this compound can be easily oxidized to a carboxylic acid. libretexts.orglibretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid. eopcw.com The oxidation often proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the aldehyde. eopcw.com In biochemical contexts, aldehyde dehydrogenases can catalyze the oxidation of aldehydes to carboxylic acids. duke.edu
Conversely, the aldehyde can be reduced to a primary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). masterorganicchemistry.com Catalytic hydrogenation can also be employed. This transformation is fundamental in converting the aldehyde functionality into a primary alcohol, further expanding the synthetic utility of the molecule.
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO4) | 2-(2-Hydroxyethoxy)acetic acid | eopcw.com |
| Oxidation | Chromic Acid (H2CrO4) | 2-(2-Hydroxyethoxy)acetic acid | eopcw.com |
| Reduction | Sodium Borohydride (NaBH4) | 2-(2-Hydroxyethoxy)ethanol | masterorganicchemistry.com |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | 2-(2-Hydroxyethoxy)ethanol | |
| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | 2-(2-Hydroxyethoxy)ethanol |
Transformations Involving the Hydroxyethoxy Group of this compound
The primary alcohol of the hydroxyethoxy group offers another site for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular framework.
Etherification and Esterification Reactions
The hydroxyl group can undergo etherification to form ethers. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Reductive etherification is another method where an aldehyde or ketone reacts with an alcohol in the presence of a reducing agent. organic-chemistry.org For example, the cross-etherification of an aldehyde with an alcohol can be achieved using a palladium catalyst. ou.edu
Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), yields an ester. This reaction is typically catalyzed by an acid. For instance, the reaction with acrylic acid can lead to the formation of an acrylate (B77674) ester. google.com
Polymerization Initiations or Chain Extensions
The presence of a hydroxyl group allows this compound to act as an initiator or a chain extender in polymerization reactions. For example, it can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone. The resulting polymers will have a hydroxyl end-group derived from the initiator.
Furthermore, the aldehyde functionality itself can undergo polymerization under certain conditions, such as with the use of organometallic catalysts like trialkylaluminum. kyoto-u.ac.jp This can lead to the formation of polyacetals. Soluble polymers containing acetal groups can also be prepared by the radical polymerization of monomers containing a protected aldehyde function, which can later be hydrolyzed. bohrium.com
Development of Novel Derivatized Compounds from this compound
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of a variety of derivatized compounds. While specific examples in the literature are sparse, its structure suggests potential applications in the synthesis of heterocycles, polymers, and other functionalized molecules.
Synthesis of Heterocyclic Compounds:
The combination of an aldehyde and a hydroxyl group allows for intramolecular cyclization reactions to form heterocyclic structures. For instance, intramolecular hemiacetal formation can lead to the generation of a five-membered ring, 1,4-dioxan-2-ol. Further reactions of this intermediate could lead to a variety of substituted dioxane derivatives. A patent for producing 2,5-dihydroxy-1,4-dioxane mentions the use of benzyloxyacetaldehyde, a derivative of this compound, as a starting material.
Polymer and Oligomer Synthesis:
The hydroxyl group can act as a monomer for polymerization reactions. For example, it could be used to synthesize polyesters or polyethers. The aldehyde group could be used to modify the properties of existing polymers or to create cross-linked materials. The repeating hydroxyethoxy unit is a fundamental component of polyethylene (B3416737) glycol (PEG), suggesting that this compound could be a useful starting material for the synthesis of functionalized PEG derivatives.
Derivatization for Analytical Purposes:
The aldehyde group is readily derivatized for analytical purposes, such as chromatography. For example, reaction with 2,4-dinitrophenylhydrazine (DNPH) produces a stable, colored hydrazone that can be easily detected and quantified by HPLC.
The following table provides a hypothetical overview of potential derivatized compounds from this compound and their synthetic pathways:
| Derivative Class | Specific Derivative Example | Synthetic Pathway | Potential Application |
| Heterocycles | 1,4-Dioxane derivatives | Intramolecular cyclization | Solvents, building blocks |
| Carboxylic Acids | 2-(2-hydroxyethoxy)acetic acid | Selective oxidation of the aldehyde | Chelating agent, monomer |
| Diols | 2-(2-hydroxyethoxy)ethanol | Selective reduction of the aldehyde | Monomer, plasticizer |
| Ethers | 2-(2-alkoxyethoxy)acetaldehyde | Williamson ether synthesis on the hydroxyl group (after aldehyde protection) | Surfactants, intermediates |
| Esters | 2-(2-acetoxyethoxy)acetaldehyde | Esterification of the hydroxyl group (after aldehyde protection) | Fragrances, plasticizers |
This compound presents a fascinating case of a simple bifunctional molecule with significant synthetic potential that remains largely untapped in documented research. Its dual functionality as both an aldehyde and a primary alcohol offers a platform for a wide array of chemical transformations. The key to unlocking its full potential lies in the strategic control of chemo- and regioselectivity, either by exploiting the inherent reactivity differences between the two functional groups or by employing protecting group strategies. While the current body of literature provides limited specific examples, the fundamental principles of organic chemistry strongly suggest that this compound could serve as a valuable precursor for the synthesis of diverse and complex molecules, including heterocycles, polymers, and other functionalized derivatives. Further research into the reactivity and derivatization of this compound is warranted to fully explore its synthetic utility.
Spectroscopic and Advanced Analytical Characterization of 2 2 Hydroxyethoxy Acetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule at the atomic level. It is used to determine the connectivity of atoms and to infer the three-dimensional structure of a molecule.
Proton (¹H) NMR Analysis for Structural Elucidation
Proton (¹H) NMR spectroscopy is a key method for determining the structure of organic compounds like 2-(2-Hydroxyethoxy)acetaldehyde. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, the arrangement of protons within the molecule can be deduced. oregonstate.edudocbrown.info
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aldehydic proton (CHO) typically appears at a low field, generally in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. oregonstate.edu The protons on the carbon adjacent to the ether oxygen and the hydroxyl group (OCH₂) and the protons on the carbon adjacent to the aldehyde group (CH₂CHO) will have characteristic chemical shifts, usually in the range of 3.5-5.5 ppm. oregonstate.edu The hydroxyl proton (-OH) signal can appear over a wide range of chemical shifts and is often broad.
The splitting of these signals, or spin-spin coupling, provides information about the number of neighboring protons. For example, the aldehydic proton signal may be split into a triplet by the adjacent CH₂ group. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Aldehydic H (CHO) | 9.0 - 10.0 |
| Methylene (B1212753) H (OCH₂) | 3.5 - 4.5 |
| Methylene H (CH₂OH) | 3.5 - 4.5 |
| Hydroxyl H (OH) | Variable |
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
For this compound, the carbonyl carbon of the aldehyde group is highly deshielded and appears at a very low field, typically in the range of 190-210 ppm. oregonstate.edu The carbons bonded to oxygen atoms (OCH₂ and CH₂OH) will resonate in the range of 60-80 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C (CHO) | 190 - 210 |
| Methylene C (OCH₂) | 60 - 80 |
| Methylene C (CH₂OH) | 60 - 80 |
| Methylene C (CH₂CHO) | 50 - 70 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. columbia.eduyoutube.com
HSQC experiments show correlations between directly bonded carbon and proton atoms. columbia.edulibretexts.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. libretexts.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₄H₈O₃), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. uq.edu.aunih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information about the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the CHO group (M-29). libretexts.org The fragmentation of the ether linkage and the loss of a water molecule from the hydroxyl group would also produce characteristic fragment ions, helping to piece together the structure of the original molecule. The analysis of these fragmentation patterns is a key step in the structural confirmation of this compound and its derivatives. libretexts.orgresearchgate.net
Chromatographic Methods for Separation and Quantification
Chromatography, particularly liquid chromatography, is a cornerstone for the analysis of aldehydes. Due to the structural properties of aldehydes like this compound, derivatization is a common strategy to enhance chromatographic separation and detection. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone (DNPH-one) derivatives. nih.govijcpa.invtt.fi These derivatives exhibit strong UV absorption, making them readily detectable by HPLC with a UV-Vis detector. ijcpa.inlawdata.com.tw
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the separation and quantification of aldehydes, including those structurally related to this compound. The typical approach involves pre-column derivatization with DNPH. nih.govnih.gov The reaction is generally carried out in an acidic medium to form the corresponding hydrazone, which can then be extracted and analyzed. nih.gov
The separation is most commonly achieved using reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comscispace.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the derivative from the excess derivatizing reagent and other components in the sample matrix. nih.govvtt.fi Detection is typically performed using a UV detector set at a wavelength where the DNPH derivatives have maximum absorbance, commonly around 360 nm. vtt.filawdata.com.tw
The accuracy of HPLC methods for aldehyde quantification has been shown to be high, with intraday and interday variations being minimal. nih.govnih.gov For instance, in the analysis of acetaldehyde (B116499), recoveries have been reported to be greater than 88% in culture media and greater than 78% in plasma, with a linear detection range suitable for various applications. nih.govnih.gov It is important to note that unsymmetrical aldehydes can form syn/anti-isomers of their DNPH derivatives, which may result in split or broadened peaks during chromatography, a factor that must be considered for accurate quantification. chromforum.org
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | nih.govijcpa.inepa.gov |
| Column Type | Reverse-Phase (e.g., C18, Polar-Embedded) | nih.govsielc.comchromforum.orgresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | vtt.fisielc.comscispace.comresearchgate.net |
| Elution Mode | Isocratic or Gradient | vtt.firesearchgate.net |
| Detector | UV-Vis | ijcpa.inresearchgate.net |
| Detection Wavelength | ~360-365 nm | lawdata.com.twepa.govresearchgate.net |
| Limit of Detection (LOD) | Low μM or ppb range | nih.govlawdata.com.twnih.govresearchgate.net |
Rapid Resolution Liquid Chromatography (RRLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in substantially faster analysis times and improved chromatographic resolution and sensitivity.
The principles of separation in RRLC are the same as in HPLC, and for a compound like this compound, a derivatization step with DNPH would still be the standard approach. The primary advantage of RRLC would be the significant reduction in run time, potentially from over 10 minutes in a conventional HPLC method to just a few minutes, while achieving superior separation of the analyte's DNPH derivative from other components. nih.gov The use of smaller particle columns for "fast UPLC applications" has been noted for derivatives of this compound, such as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl acrylate (B77674), highlighting the applicability of these high-speed techniques. sielc.com This high-throughput capability is particularly valuable in settings where a large number of samples need to be analyzed efficiently.
Other Advanced Spectroscopic Methods
Beyond standard UV-Vis detection in liquid chromatography, mass spectrometry (MS) offers a higher level of specificity and sensitivity for the characterization of this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or RRLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for highly confident identification of the target compound. For the DNPH derivative of this compound, LC-MS can confirm the molecular weight of the derivative and provide structural information through fragmentation analysis (MS/MS). This is particularly useful for distinguishing between isomers, which can be challenging with UV detection alone. chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing volatile compounds. vtt.fi While HPLC is more common for DNPH derivatives, GC-MS can be used for the analysis of more volatile derivatives or, in some cases, the underivatized aldehydes. For instance, aldehydes can be derivatized with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA) to form stable, volatile oximes suitable for GC analysis. vtt.fi Headspace sampling combined with GC-MS is a sensitive method for determining volatile aldehydes in various matrices. vtt.fi
Acoustic Injection Mass Spectrometry: A cutting-edge, high-throughput technique involves the use of acoustic energy to transfer nanoliter-scale droplets from a sample plate directly into the mass spectrometer. sciex.com A method using the SCIEX Echo® MS system coupled with a Triple Quad MS/MS has been developed for the rapid quantification of acetaldehyde. sciex.com This approach, which still utilizes derivatization, can achieve analysis speeds of a few seconds per sample, making it up to 300 times faster than conventional GC-MS methods. sciex.com Such a technique could be adapted for the high-throughput screening of this compound in large sample sets.
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Separation by HPLC/RRLC followed by mass analysis for identification and fragmentation for structural confirmation. | High specificity and structural elucidation capabilities; can resolve isomers. | chromforum.org |
| GC-MS | Separation of volatile compounds by GC followed by mass analysis. Often requires derivatization to a volatile form. | High sensitivity for volatile analytes; well-established for aldehyde analysis. | vtt.fisciex.com |
| Acoustic Injection MS | Direct, rapid injection of nanoliter volumes into a mass spectrometer using acoustic energy. | Extremely high throughput (samples/second); reduced sample volume; minimal cross-contamination. | sciex.com |
Applications of 2 2 Hydroxyethoxy Acetaldehyde in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Molecules
The dual reactivity of 2-(2-Hydroxyethoxy)acetaldehyde allows it to serve as a linchpin in the construction of sophisticated molecular structures. The aldehyde functionality provides a site for nucleophilic addition and condensation reactions, while the hydroxyl group can participate in esterifications, etherifications, and other coupling chemistries.
Synthesis of Poly(ethylene glycol) (PEG) Linkers and Functionalized Polyethers
Poly(ethylene glycol) (PEG) linkers are critical components in bioconjugation, drug delivery, and materials science, prized for their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules. The structure of this compound makes it an ideal monomer or initiating unit for the synthesis of short, well-defined PEG chains and other functionalized polyethers.
The hydroxyl group can be deprotonated and act as a nucleophile to initiate the ring-opening polymerization of ethylene (B1197577) oxide, extending the polyether chain. Alternatively, the aldehyde group can be protected or modified, allowing the hydroxyl end to be attached to a substrate or another molecule. Subsequent deprotection of the aldehyde provides a reactive handle for further conjugation. This strategy is essential for creating heterobifunctional linkers, where one end of the PEG chain is designed to attach to a specific biomolecule and the other end to a different molecule, such as a drug or a fluorescent dye. nih.govresearchgate.netacs.org The inherent hydrophilicity of the ethoxy groups is a key feature, often exploited to reduce aggregation and improve the in vivo performance of bioconjugates like antibody-drug conjugates (ADCs). researchgate.netacs.org
Preparation of Strained Alkyne Derivatives for Bioorthogonal Ligation Reactions (e.g., Strain-Promoted Alkyne-Azide Cycloaddition applications)
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govspringernature.com Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent bioorthogonal reaction that does not require a toxic copper catalyst, making it suitable for live-cell applications. researchgate.netoregonstate.edu This reaction involves a strained cyclooctyne (B158145) reacting with an azide (B81097) to form a stable triazole linkage.
The development of these specialized reagents often requires linkers that enhance water solubility and provide a point of attachment. While direct synthesis of strained alkynes from this compound is not extensively documented, its structure is highly suitable for creating hydrophilic linkers that can be incorporated into such systems. For example, the hydroxyl group of the compound could be used to attach it to a strained alkyne precursor, while the aldehyde group could be modified to an azide or another reactive group for subsequent conjugation to a biomolecule. The hydrophilic character of the hydroxyethoxy moiety is advantageous for maintaining the solubility of the often-hydrophobic strained alkyne reagents in aqueous biological media. google.com
Incorporation into Polymeric Architectures (e.g., sustainable polyesters and polyurethanes precursors)
The demand for sustainable and biodegradable polymers has driven research into new monomers derived from renewable resources. This compound can serve as a valuable precursor for such materials. The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-(2-hydroxyethoxy)acetic acid. This hydroxy acid is a classic A-B type monomer, where the hydroxyl (-OH) and carboxyl (-COOH) groups can undergo polycondensation reactions to form polyesters. The ether linkages within the polymer backbone, inherited from the original monomer, can enhance flexibility and hydrophilicity, potentially leading to materials with tunable degradation rates and mechanical properties.
Similarly, the hydroxyl group of this compound allows it to act as a diol precursor in the synthesis of polyurethanes. By reacting with diisocyanates, it can be incorporated into polyurethane chains, again imparting flexibility and modifying the surface properties of the final material. Its bifunctionality allows it to be used as a chain extender or to create functional pendants along the polymer backbone, depending on the synthetic strategy employed.
Role in the Functionalization of Biomolecules
The ability to selectively modify biomolecules such as proteins and nucleic acids is fundamental to diagnostics, therapeutics, and the study of biological systems. The aldehyde group of this compound is a key functional handle for such modifications, participating in chemoselective ligations that form stable covalent bonds under mild, biologically compatible conditions.
Synthesis of Oligonucleotide Conjugates via Hydrazone Linkers
The aldehyde group on this compound reacts efficiently and chemoselectively with hydrazide (or aminooxy) groups to form hydrazone (or oxime) linkages. nih.govbiosyn.com This reaction is a cornerstone of bioorthogonal chemistry and is widely used for conjugating molecules to oligonucleotides. springernature.combiosyn.com
In a typical application, an oligonucleotide is synthesized with a hydrazide modification, often at the 5' or 3' terminus. This compound can then be reacted with a molecule of interest (e.g., a peptide, a small molecule drug, or a reporter tag) through its hydroxyl group. The resulting derivative, now bearing the aldehyde, can be conjugated to the hydrazide-modified oligonucleotide in aqueous solution. biosyn.com The reaction is often favorable at mildly acidic pH (around 5-6), which helps to catalyze hydrazone formation while being tolerated by the oligonucleotide. nih.gov The resulting hydrazone bond is stable, but can also be designed to be cleavable under specific pH conditions, allowing for the controlled release of a payload inside a cell. This strategy enables the creation of targeted therapeutic agents and sophisticated diagnostic tools.
Development of Chemical Probes
Chemical probes are small molecules designed to study and manipulate biological systems, often by binding to a specific protein target. mskcc.org A typical probe consists of a reactive group (warhead) for covalent binding, a recognition element for targeting, and often a reporter tag (like a fluorophore or biotin) for detection. nih.govnih.gov Linkers are used to connect these components, and their properties, such as solubility and length, are crucial for the probe's effectiveness.
This compound is an excellent candidate for use as a hydrophilic linker component in the synthesis of chemical probes. Its aldehyde group can serve as the reactive "warhead" itself, targeting nucleophilic residues like lysine (B10760008) on proteins, or it can be used as a handle to attach other functional parts of the probe. nih.gov The key advantage is the hydroxyethoxy tail, which imparts water solubility. nih.govresearchgate.net This is critical for probes used in cellular environments and can prevent the aggregation often caused by linking hydrophobic components. researchgate.net By modifying the hydroxyl end, the compound can be attached to reporter tags or recognition elements, creating a versatile building block for modular probe design.
Interactive Data Tables
Table 1: Applications of this compound in Synthesis
| Application Area | Key Functional Group Utilized | Resulting Structure/Molecule Type | Relevant Reaction Type |
| Complex Molecule Synthesis | |||
| PEG Linkers | Hydroxyl and Aldehyde | Functionalized Polyethers, Heterobifunctional Linkers | Etherification, Acetal (B89532) Formation |
| Bioorthogonal Reagents | Hydroxyl and Aldehyde | Hydrophilic linkers for strained alkynes | Etherification, Condensation |
| Sustainable Polymers | Hydroxyl and Aldehyde (as precursor) | Polyesters, Polyurethanes | Oxidation, Polycondensation |
| Biomolecule Functionalization | |||
| Oligonucleotide Conjugates | Aldehyde | Hydrazone-linked conjugates | Hydrazone Formation |
| Chemical Probes | Aldehyde and Hydroxyl | Hydrophilic linkers, Reactive probes | Condensation, Etherification |
Applications as a Reagent in Organic Reaction Development
The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a terminal hydroxyl group, has positioned it as a valuable reagent in the development of novel organic reactions and for the synthesis of functionalized molecules. Its ability to participate in a variety of transformations allows for the introduction of a hydrophilic hydroxyethoxy motif, which is of significant interest in medicinal chemistry and materials science for modulating properties such as solubility and biocompatibility.
One notable application of a derivative of this compound is in the quantification of functional groups on solid supports. A study detailed the synthesis of 2-O-[2-(4,4'-dimethoxytrityloxyethyl)]-hydroxy acetaldehyde (B116499) and its use as a universal reagent for the spectrophotometric estimation of surface-bound aminoalkyl, aminooxyalkyl, hydrazinyl, and semicarbazide (B1199961) functions. This reagent reacts rapidly with these functional groups on various polymer supports, including glass slides and polypropylene (B1209903) films. Subsequent acid treatment liberates the 4,4'-dimethoxytrityl cation, which can be quantified spectrophotometrically, providing a method to determine the loading of accessible functional groups for ligand immobilization.
The aldehyde functionality of this compound makes it a prime candidate for participation in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity. MCRs such as the Passerini and Ugi reactions involve the combination of three or more starting materials in a single synthetic step to form a complex product containing substructures from each of the reactants.
The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The inclusion of this compound in such a reaction would introduce a pendant hydroxyethoxy group into the final product. While specific data on the use of this compound in the Passerini reaction is not extensively documented in publicly available literature, the general reactivity of aldehydes in this transformation is well-established. The reaction is known to be efficient for a wide range of aldehydes. organic-chemistry.org
Similarly, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. This reaction is highly valued for its ability to generate peptide-like structures and has been widely used in the synthesis of libraries of compounds for drug discovery. nih.gov The use of this compound as the aldehyde component would result in products bearing the hydrophilic ethylene glycol unit, a desirable feature for improving the pharmacokinetic properties of potential drug candidates.
Biochemical and Enzymatic Interactions of 2 2 Hydroxyethoxy Acetaldehyde
Molecular Recognition and Binding Studies with Aldehyde Dehydrogenase (ALDH) Enzymes
Aldehyde dehydrogenases are a superfamily of enzymes crucial for the detoxification of a wide range of endogenous and exogenous aldehydes. The interaction between these enzymes and 2-(2-hydroxyethoxy)acetaldehyde has been elucidated through detailed structural and kinetic studies, primarily focusing on the ALDH10 family.
Structural Basis of Thiohemiacetal Formation with ALDH10
Research on plant ALDH10 family members, specifically aminoaldehyde dehydrogenases (AMADHs), has provided direct crystallographic evidence of the interaction between this compound and the enzyme's active site. nih.gov In a landmark study, the crystal structure of an AMADH from tomato (Solanum lycopersicum), SlAMADH1, revealed the formation of a thiohemiacetal intermediate. nih.gov
This intermediate resulted from the covalent binding of a PEG aldehyde, identified as this compound, to the catalytic cysteine residue within the enzyme's active site. nih.gov The this compound molecule was modeled in two conformations in one subunit of the enzyme structure. nih.gov This observation was significant as it represented the first crystal structure of a thiohemiacetal intermediate in the AMADH family. nih.gov
Table 1: Crystallographic Data of Thiohemiacetal Intermediate
| Enzyme | Ligand | Intermediate Type | Key Catalytic Residue |
|---|
This structural data provides a concrete basis for understanding how this compound is recognized and bound by ALDH10 enzymes, highlighting the nucleophilic attack of the catalytic cysteine on the aldehyde's carbonyl carbon.
Implications for Enzyme Mechanism and Substrate Specificity
The formation of the thiohemiacetal intermediate with this compound has significant implications for understanding the catalytic mechanism and substrate specificity of ALDH10 enzymes. The study that trapped this intermediate also investigated the roles of specific amino acid residues in modulating the enzyme's function. nih.gov
The absence of the thiohemiacetal intermediate in a mutant version of the enzyme, SlAMADH1-E260A, suggested that the glutamate (B1630785) residue at position 260 is crucial for activating the catalytic cysteine, enabling it to act as a nucleophile. nih.gov Furthermore, the structural and kinetic analyses identified five key residues at positions 163, 288, 289, 444, and 454 (using Pisum sativum AMADH numbering) that can significantly influence the substrate specificity of AMADHs. nih.gov For instance, the presence of a tryptophan residue at position 288 is essential for high affinity towards ω-aminoaldehyde substrates. nih.gov The broader substrate specificity of some ALDH10 enzymes is attributed to variations in these key residues, which can enlarge the substrate-binding channel. nih.gov
Table 2: Key Residues in ALDH10 Modulating Substrate Specificity
| Residue Position (PsAMADH numbering) | Amino Acid | Role in Substrate Specificity |
|---|---|---|
| 163 | Tyrosine | Essential for high affinity to ω-aminoaldehydes |
| 288 | Tryptophan | Essential for high affinity to ω-aminoaldehydes |
| 289 | Asparagine | May confer activity with betaine (B1666868) aldehyde |
| 444 | Isoleucine/Cysteine | Influences activity with specific aldehydes |
Potential in Biocatalytic Transformations
There is currently no available research to suggest that this compound is utilized in any biocatalytic transformations for the synthesis of other chemical compounds.
Investigation of its Role in Biologically Relevant Pathways (e.g., non-oxidative removal of ethylene (B1197577) oxide units as acetaldehyde)
The established metabolic pathways for ethylene oxide in mammals involve enzymatic and non-enzymatic hydrolysis to ethylene glycol, and conjugation with glutathione. nih.govcdc.gov The resulting ethylene glycol can be further metabolized. There is no scientific evidence to support a biologically relevant pathway involving the non-oxidative removal of ethylene oxide units as acetaldehyde (B116499), with this compound as an intermediate. The investigation into such a pathway has not been reported in the available scientific literature.
Theoretical and Computational Investigations of 2 2 Hydroxyethoxy Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. acs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.org For 2-(2-Hydroxyethoxy)acetaldehyde, such calculations reveal the interplay between its functional groups—the aldehyde, the ether linkage, and the hydroxyl group.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential (ESP) map is another vital output, which visualizes the charge distribution across the molecule. For this compound, the ESP map would highlight the electron-deficient (electrophilic) nature of the aldehyde carbon, making it susceptible to nucleophilic attack, and the electron-rich (nucleophilic) character of the oxygen atoms in the hydroxyl and ether groups. nih.gov
These computational approaches allow for the prediction of various reactivity descriptors that quantify the molecule's behavior in chemical reactions.
Table 1: Predicted Electronic Properties of this compound Note: The following data is illustrative, based on typical results from DFT calculations on similar small organic molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.0 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 2.9 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| ESP Minimum | -55 kcal/mol | Located near oxygen atoms; indicates the most probable sites for electrophilic attack. |
| ESP Maximum | +40 kcal/mol | Located near the aldehyde proton and hydroxyl hydrogen; indicates electrophilic regions. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. organicchemistrytutor.com Conformational analysis aims to identify the most stable, low-energy conformers that the molecule is likely to adopt. researchgate.net For a flexible molecule, identifying the global minimum energy conformation is crucial, as it often dictates the molecule's physical properties and biological activity. chemrxiv.org
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound in a dynamic context. nih.gov By simulating the atomic motions over time (from picoseconds to microseconds), MD can reveal how the molecule behaves in a solution, such as water. These simulations track the trajectory of each atom based on a force field, providing a detailed picture of the molecule's flexibility, folding patterns, and intermolecular interactions (e.g., hydrogen bonding with water). escholarship.org The results can show the lifetimes of specific conformations and the energy barriers between them. nih.gov
Table 2: Key Rotatable Bonds in this compound for Conformational Study
| Bond | Dihedral Angle Notation | Description |
| O=C-C-O | φ1 | Rotation around the bond connecting the carbonyl and the ether moiety. |
| C-C-O-C | φ2 | Rotation around the C-O bond of the ether linkage. |
| C-O-C-C | φ3 | Rotation around the O-C bond of the ether linkage. |
| O-C-C-O | φ4 | Rotation around the central C-C bond of the ethoxy group. |
| C-C-O-H | φ5 | Rotation around the C-O bond of the terminal hydroxyl group. |
Computational Studies of Reaction Mechanisms Involving this compound
Computational methods are invaluable for investigating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. wur.nl For this compound, several reaction mechanisms can be computationally explored.
Given its bifunctional nature (aldehyde and alcohol), intramolecular reactions are possible, such as the formation of a cyclic hemiacetal. Computational studies could determine the energetic favorability and reaction barrier for this cyclization compared to intermolecular reactions. Other key reactions include the oxidation of the aldehyde to a carboxylic acid and nucleophilic additions to the carbonyl carbon, which are characteristic of aldehydes. nih.gov For instance, the reaction with an amine to form a Schiff base is a fundamental process in biochemistry. DFT calculations can model the transition states for these reactions, providing insights into their kinetics and thermodynamics. nih.gov
Table 3: Potential Reaction Mechanisms for Computational Investigation
| Reaction Type | Description | Computational Insights |
| Intramolecular Hemiacetal Formation | The hydroxyl group attacks the aldehyde carbon, forming a five- or six-membered ring. | Determine equilibrium constant, transition state geometry, and activation energy. |
| Oxidation to Carboxylic Acid | The aldehyde group is oxidized to a carboxylic acid group. | Model the reaction with various oxidants to compare activation barriers and pathways. utoronto.ca |
| Nucleophilic Addition (e.g., Grignard) | An external nucleophile attacks the electrophilic carbonyl carbon. | Calculate the energy profile to predict product stability and stereoselectivity. nih.gov |
| Schiff Base Formation | Reaction with a primary amine to form an imine and water. | Elucidate the multi-step mechanism involving a carbinolamine intermediate and its dehydration. |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. youtube.com This method is crucial in drug discovery and for understanding the biological roles of small molecules. nih.gov The simulation places the ligand into the binding site of a protein in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. acs.org
A plausible protein target for this compound is aldehyde dehydrogenase (ALDH), an enzyme responsible for oxidizing aldehydes in the body. acs.org Docking simulations could predict whether this molecule can fit into the active site of ALDH and identify the specific amino acid residues involved in the interaction. Key interactions often include hydrogen bonds (e.g., with the hydroxyl group) and electrostatic interactions. youtube.com These simulations can guide the design of new molecules with enhanced or inhibited binding to a specific protein target. rsc.orgnih.gov
Table 4: Illustrative Molecular Docking Results for this compound with Aldehyde Dehydrogenase (ALDH2) Note: The following data is hypothetical, intended to represent typical results from a molecular docking study.
| Parameter | Result | Interpretation |
| Binding Affinity (Score) | -5.8 kcal/mol | A negative value indicates a favorable binding interaction. |
| Hydrogen Bond Interactions | ASN-169, CYS-302 | The ligand's hydroxyl and carbonyl oxygen can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | TRP-177, VAL-120 | Portions of the ligand's carbon chain may interact with nonpolar residues. |
| Predicted Binding Pose | The aldehyde group is positioned near the catalytic CYS-302 residue. | Suggests a potential for covalent modification or oxidation by the enzyme. |
Future Research Directions and Emerging Applications of 2 2 Hydroxyethoxy Acetaldehyde
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of 2-(2-hydroxyethoxy)acetaldehyde is a critical area of ongoing research. Current explorations are centered on catalytic oxidations, biocatalytic routes, and advanced chemical transformations to improve yield, selectivity, and environmental footprint.
One promising approach involves the selective oxidation of diethylene glycol. Research has shown that oxidation of diethylene glycol using methods like ozonolysis can yield this compound as a major product. cdc.gov This process, however, often produces a mixture of other aldehydes and carboxylic acids, necessitating further research into more selective catalysts and reaction conditions. cdc.gov The use of photocatalytic oxidation over catalysts such as Rh/TiO2 has also been investigated for the conversion of ethylene (B1197577) glycol derivatives, which could be adapted for diethylene glycol to favor the formation of the target aldehyde. mdpi.com
Biocatalytic synthesis represents a green and highly specific alternative. The enzymatic oxidation of diethylene glycol by alcohol dehydrogenase (ADH) has been identified as a key step in its metabolism, producing this compound. researchgate.netftloscience.com Future research could focus on harnessing immobilized ADH or whole-cell biocatalysts in bioreactors for the controlled and efficient synthesis of this compound. The development of biocatalytic cascades, which combine multiple enzymatic steps in a one-pot reaction, could further enhance synthetic efficiency. nih.gov
Additionally, the hydroformylation of 2-vinyloxyethanol (an isomer of this compound) presents a potential industrial-scale synthetic route. Hydroformylation of vinyl ethers using rhodium-based catalysts is a known method for producing aldehydes and could be optimized for the specific synthesis of this compound. nih.gov
Table 1: Potential Synthetic Pathways for this compound
| Pathway | Precursor | Key Reagents/Catalysts | Potential Advantages | Research Focus |
| Catalytic Oxidation | Diethylene Glycol | Ozone, Rh/TiO2, Fenton reagents | Utilizes readily available starting material. | Improving selectivity to minimize byproducts. |
| Biocatalytic Synthesis | Diethylene Glycol | Alcohol Dehydrogenase (ADH) | High specificity, environmentally friendly. | Enzyme immobilization, process optimization. |
| Hydroformylation | 2-Vinyloxyethanol | Rhodium carbonyl complexes, phosphine (B1218219) ligands | Potential for large-scale industrial production. | Catalyst development and optimization. |
| Transesterification & Oxidation | Ethylene Glycol Derivatives | Basic catalysts, TEMPO | Step-wise control over functional group transformation. | Process optimization for continuous production. osu.edu |
Development of Advanced Materials Incorporating this compound Moieties
The bifunctional nature of this compound, with its reactive aldehyde group and nucleophilic hydroxyl group, makes it an attractive building block for the synthesis of advanced materials.
A significant area of research is the use of aldehydes as crosslinking agents for polymers, particularly biopolymers. For instance, aldehydes are known to react with the amino groups of chitosan (B1678972) to form Schiff bases, leading to the formation of hydrogels. nih.gov The presence of the hydroxyl group in this compound could impart hydrophilicity and biocompatibility to such materials. Future research will likely focus on using this compound to create novel hydrogels for applications in drug delivery, tissue engineering, and wound dressings. The kinetics and extent of crosslinking can be controlled by pH and temperature, allowing for the tuning of the material's mechanical properties. nih.gov
Furthermore, the hydroxyl group of this compound can be used for polyester (B1180765) synthesis through esterification reactions. nih.gov This opens up possibilities for creating biodegradable polymers with tunable properties. The aldehyde functionality could be preserved for post-polymerization modification, allowing for the attachment of bioactive molecules or for further crosslinking.
The ability of the aldehyde group to react with various nucleophiles also makes this compound a candidate for surface modification of materials. Grafting this molecule onto surfaces could introduce both hydroxyl and aldehyde functionalities, which can then be used to immobilize proteins, enzymes, or other molecules for applications in biosensors and biocompatible coatings.
Further Elucidation of Biochemical Roles and Therapeutic Potential (focusing on mechanistic research)
Mechanistic research into the biochemical roles of this compound is crucial, particularly in the context of toxicology and metabolic studies. This compound is a key intermediate in the metabolism of diethylene glycol (DEG), a substance known for its nephrotoxicity. researchgate.netftloscience.com
Following ingestion, DEG is oxidized by alcohol dehydrogenase (ADH) in the liver to this compound. researchgate.netosu.edu This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxyacetic acid (HEAA). researchgate.netftloscience.com It is HEAA that is believed to be the primary contributor to the metabolic acidosis and renal toxicity observed in DEG poisoning. ftloscience.comnih.gov
Future mechanistic research should focus on several key areas. Firstly, the specific kinetics of the enzymatic conversions involving ADH and ALDH need to be further characterized to better understand the rate of formation and clearance of this compound and HEAA. Understanding the factors that influence the activity of these enzymes, such as genetic polymorphisms in ALDH2, could help explain individual differences in susceptibility to DEG toxicity. nih.gov
Secondly, the direct cellular toxicity of this compound itself requires more in-depth investigation. While HEAA is considered the main toxic metabolite, the reactive aldehyde group of the parent compound could potentially form adducts with proteins and DNA, contributing to cellular dysfunction. nih.gov Research into the formation and biological consequences of these adducts is warranted.
Finally, exploring the potential of inhibiting the metabolic pathway of DEG as a therapeutic strategy is a promising avenue. Fomepizole and ethanol (B145695) are known inhibitors of ADH and are used to treat ethylene glycol and methanol (B129727) poisoning. ftloscience.com Further studies could investigate their efficacy in preventing the formation of this compound and HEAA in cases of DEG exposure.
Table 2: Biochemical Intermediates in Diethylene Glycol Metabolism
| Compound | Precursor | Enzyme | Significance |
| This compound | Diethylene Glycol | Alcohol Dehydrogenase (ADH) | Key intermediate in DEG metabolism. researchgate.net |
| 2-Hydroxyethoxyacetic Acid (HEAA) | This compound | Aldehyde Dehydrogenase (ALDH) | Primary toxic metabolite responsible for acidosis and renal damage. ftloscience.comnih.gov |
Integration in Advanced Analytical Methodologies
The development of sensitive and specific analytical methods for the detection and quantification of this compound is essential for both toxicological monitoring and for quality control in industrial processes.
Given its role as a biomarker for DEG exposure, there is a need for robust analytical methods to measure its concentration in biological matrices such as blood and urine. osu.edu Current methods for aldehyde detection often involve derivatization to form a more stable and easily detectable product, followed by analysis using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). cdc.govnih.govnih.gov
A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a hydrazone that can be readily detected by UV-Vis or mass spectrometry (MS). nih.govnih.gov Future research could focus on optimizing DNPH derivatization specifically for this compound and developing a validated LC-MS/MS method for its quantification in complex biological samples. This would provide a valuable tool for clinical and forensic toxicology.
Another approach involves derivatization for GC analysis. Reagents such as 2-(hydroxymethyl)piperidine (2-HMP) can be used to form stable oxazolidine (B1195125) derivatives of aldehydes, which can then be analyzed by GC with a flame ionization detector (FID) or a nitrogen-selective detector (NSD). cdc.govosha.gov The development of a specific GC-MS method would offer high sensitivity and structural confirmation.
The unique structure of this compound, with its hydroxyl group, also opens up possibilities for novel derivatization strategies. Silylation reagents, for example, can react with the hydroxyl group to increase the volatility of the compound for GC analysis. sigmaaldrich.com A dual derivatization approach, targeting both the aldehyde and hydroxyl groups, could lead to a highly specific and sensitive analytical method.
Table 3: Potential Analytical Methods for this compound
| Analytical Technique | Derivatization Strategy | Detection Method | Potential Application |
| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis, Mass Spectrometry (MS) | Quantification in biological and environmental samples. nih.govnih.gov |
| Gas Chromatography (GC) | 2-(Hydroxymethyl)piperidine (2-HMP) | Flame Ionization Detector (FID), Nitrogen-Selective Detector (NSD), Mass Spectrometry (MS) | Air monitoring and analysis of volatile samples. cdc.govosha.gov |
| GC-MS | Silylation (targeting hydroxyl group) | Mass Spectrometry (MS) | Structural confirmation and sensitive quantification. sigmaaldrich.com |
Q & A
Q. What are the common synthetic routes for 2-(2-Hydroxyethoxy)acetaldehyde?
A typical method involves etherification reactions between hydroxy-terminated ethylene glycol derivatives and halogenated acetaldehyde precursors. For example, tert-butyl 2-bromoacetate can react with multi-ethylene glycol derivatives (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) under controlled conditions to form intermediates, which are subsequently deprotected or modified . Reaction conditions often include polar aprotic solvents (e.g., dichloromethane) and bases like pyridine to neutralize acidic byproducts .
Q. What safety precautions are critical when handling this compound?
The compound is sensitive to heat and moisture. Laboratory handling requires PPE (gloves, goggles), ventilation to avoid inhalation, and storage in cool, dry environments away from oxidizers. Spills should be neutralized with inert absorbents, and waste must be segregated for specialized disposal due to potential aquatic toxicity .
Q. How can researchers characterize the purity of this compound?
Analytical techniques include:
- NMR spectroscopy : To confirm structural integrity (e.g., peaks for aldehyde protons at ~9-10 ppm and ether linkages at ~3.5-4.5 ppm).
- HPLC : For quantification using reverse-phase columns and UV detection.
- Mass spectrometry (LC-MS) : To verify molecular weight and detect impurities .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound in biological matrices be resolved?
Stability studies should account for pH, temperature, and enzymatic activity. For instance, in urine matrices, rapid oxidation to (2-hydroxyethoxy)acetic acid may occur, necessitating immediate derivatization (e.g., with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to stabilize the aldehyde group before LC-MS analysis . Parallel experiments using isotopically labeled analogs (e.g., deuterated derivatives) can differentiate degradation artifacts from true metabolites .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound?
- In vitro models : Use hepatic microsomes or S9 fractions to identify phase I/II metabolites.
- In vivo studies : Administer the compound to rodents and collect timed urine/blood samples. Metabolites like (2-hydroxyethoxy)acetic acid (a β-oxidation product) can be quantified via GC-MS or LC-MS/MS .
- Isotope tracing : Incorporate ¹³C-labeled acetaldehyde moieties to track metabolic flux .
Q. How can this compound be utilized in polymer or drug delivery research?
The compound’s aldehyde group enables conjugation with amine-containing polymers (e.g., chitosan) via Schiff base formation. For drug delivery, it can serve as a crosslinker in hydrogels, with degradation kinetics modulated by adjusting ethylene glycol chain length. Stability studies under physiological pH (7.4) and reductive environments (mimicking intracellular conditions) are critical to assess applicability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
